6-bromo-3-[4-[4-(4-methoxyphenyl)piperazin-1-yl]-4-oxobutyl]-2-sulfanylidene-1H-quinazolin-4-one
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Overview
Description
6-bromo-3-{4-[4-(4-methoxyphenyl)piperazin-1-yl]-4-oxobutyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one is a complex organic compound that features a quinazolinone core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-3-{4-[4-(4-methoxyphenyl)piperazin-1-yl]-4-oxobutyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one typically involves multiple steps. One common approach is to start with the quinazolinone core and introduce the various substituents through a series of reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and other advanced techniques to ensure consistent production at scale .
Chemical Reactions Analysis
Types of Reactions
6-bromo-3-{4-[4-(4-methoxyphenyl)piperazin-1-yl]-4-oxobutyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: Both nucleophilic and electrophilic substitution reactions can be used to introduce or replace substituents on the quinazolinone core.
Common Reagents and Conditions
Common reagents used in these reactions include bromine for bromination, sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, bromination would yield a bromo-substituted quinazolinone, while nucleophilic substitution could introduce a variety of functional groups depending on the nucleophile used .
Scientific Research Applications
6-bromo-3-{4-[4-(4-methoxyphenyl)piperazin-1-yl]-4-oxobutyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one has several scientific research applications:
Chemistry: This compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Researchers are investigating its potential as a pharmaceutical agent, particularly for its ability to interact with specific biological targets.
Mechanism of Action
The mechanism of action of 6-bromo-3-{4-[4-(4-methoxyphenyl)piperazin-1-yl]-4-oxobutyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological processes. The exact pathways involved would depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinazolinone derivatives that feature different substituents. Examples include:
- 2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione .
- Pyridazinones containing the (4-methoxyphenyl)piperazine moiety .
Uniqueness
What sets 6-bromo-3-{4-[4-(4-methoxyphenyl)piperazin-1-yl]-4-oxobutyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one apart is its unique combination of substituents, which confer specific chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C23H25BrN4O3S |
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Molecular Weight |
517.4 g/mol |
IUPAC Name |
6-bromo-3-[4-[4-(4-methoxyphenyl)piperazin-1-yl]-4-oxobutyl]-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C23H25BrN4O3S/c1-31-18-7-5-17(6-8-18)26-11-13-27(14-12-26)21(29)3-2-10-28-22(30)19-15-16(24)4-9-20(19)25-23(28)32/h4-9,15H,2-3,10-14H2,1H3,(H,25,32) |
InChI Key |
FYOQTFMOWJJJIY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CCCN3C(=O)C4=C(C=CC(=C4)Br)NC3=S |
Origin of Product |
United States |
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